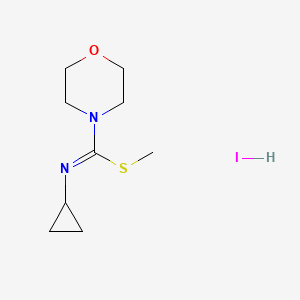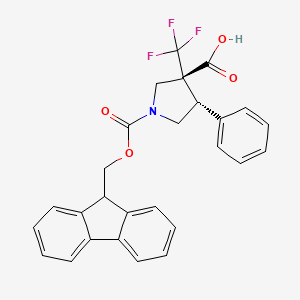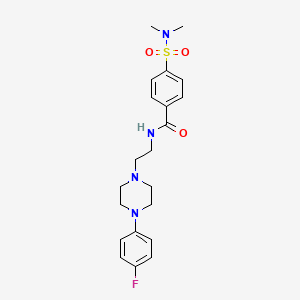
Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative with a molecular formula of C8H6ClFNO2. This compound has been widely used in various fields of research due to its unique properties and potential applications. In
Scientific Research Applications
Chiral Stationary Phases for HPLC
The compound has been explored in the context of synthesizing chiral stationary phases for HPLC, a critical technique for the enantioseparation of racemic mixtures. For instance, derivatives of cellulose and amylose incorporating fluorine and other halogenated groups have shown excellent chiral recognition abilities, significantly impacting the resolution of racemic mixtures in pharmaceutical research (Chankvetadze et al., 1997).
Synthesis of Fluoronaphthyridines
Research has also been conducted on fluoronaphthyridines, where variations of the methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate structure have been synthesized and evaluated for their antibacterial activities. This indicates the compound's utility in developing new antibiotics, showcasing its role in addressing bacterial resistance (Bouzard et al., 1992).
Herbicidal Activity
The synthesis and evaluation of derivatives related to methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate for herbicidal activity demonstrate its application in agriculture. Specifically, compounds with the 2-fluoro-5-pyridyl methylaminoacrylate structure have shown promising herbicidal activities against various weeds, suggesting potential for the development of new herbicides (Liu et al., 2005).
Pharmaceutical Research
In pharmaceutical research, modifications of the methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate structure have been explored for the synthesis of cognition-enhancing drugs. An example is the synthesis of compounds intended to improve acetylcholine release, indicating the compound's utility in developing treatments for cognitive disorders (Pesti et al., 2000).
Cancer Chemotherapy
Furthermore, the role of fluorinated pyrimidines, chemically related to methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate, in cancer chemotherapy highlights the importance of fluorine chemistry in the development of anticancer agents. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that have enabled the precise use of fluorinated pyrimidines in cancer treatment, underscoring the compound's relevance in medicinal chemistry (Gmeiner, 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLCNEGWNNJTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate | |
CAS RN |
1263058-99-6 |
Source


|
| Record name | methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)









![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2559056.png)
![7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559058.png)
